molecular formula C13H11ClFNO2S B5861864 1-(2-chlorophenyl)-N-(4-fluorophenyl)methanesulfonamide

1-(2-chlorophenyl)-N-(4-fluorophenyl)methanesulfonamide

Cat. No.: B5861864
M. Wt: 299.75 g/mol
InChI Key: NUEVSLHZZPHIJZ-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-N-(4-fluorophenyl)methanesulfonamide is an organic compound that features a sulfonamide group attached to a methylene bridge, which is further connected to a 2-chlorophenyl and a 4-fluorophenyl group

Preparation Methods

The synthesis of 1-(2-chlorophenyl)-N-(4-fluorophenyl)methanesulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 4-fluoroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yields and purity. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and safety.

Chemical Reactions Analysis

1-(2-chlorophenyl)-N-(4-fluorophenyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen, where nucleophiles like alkyl halides can replace the hydrogen atom, forming N-alkylated sulfonamides.

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfone derivatives, amine derivatives, and N-alkylated sulfonamides.

Scientific Research Applications

1-(2-chlorophenyl)-N-(4-fluorophenyl)methanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound in drug discovery programs.

    Medicine: In medicinal chemistry, it is explored for its potential as a therapeutic agent, particularly in the treatment of bacterial infections and certain types of cancer.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-N-(4-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effects. The molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(2-chlorophenyl)-N-(4-fluorophenyl)methanesulfonamide can be compared with other similar compounds, such as:

    1-(2-chlorophenyl)-N-(4-bromophenyl)methanesulfonamide: This compound has a bromine atom instead of a fluorine atom, which can affect its reactivity and biological activity.

    1-(2-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide: The presence of a methyl group instead of a fluorine atom can influence the compound’s lipophilicity and pharmacokinetic properties.

    1-(2-chlorophenyl)-N-(4-nitrophenyl)methanesulfonamide: The nitro group can significantly alter the compound’s electronic properties and its interaction with biological targets.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties that can be leveraged in various applications.

Properties

IUPAC Name

1-(2-chlorophenyl)-N-(4-fluorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFNO2S/c14-13-4-2-1-3-10(13)9-19(17,18)16-12-7-5-11(15)6-8-12/h1-8,16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUEVSLHZZPHIJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)NC2=CC=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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